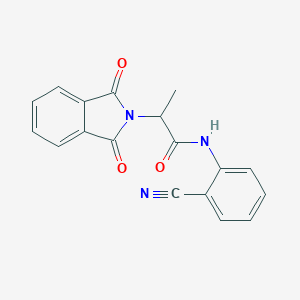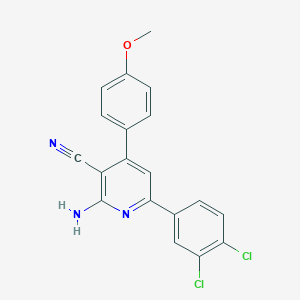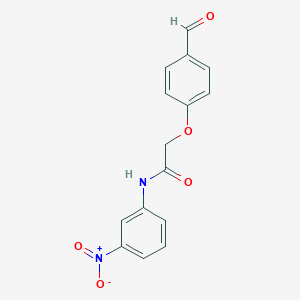
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethoxy and hydroxy-substituted phenyl ring, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-ethoxy-4-hydroxybenzaldehyde and anthranilic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to yield the quinazolinone core.
Final Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various alkyl or aryl-substituted quinazolinones.
科学的研究の応用
Chemistry
In chemistry, 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, derivatives of quinazolinones, including this compound, are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the ethoxy and hydroxy groups may enhance its bioactivity and selectivity towards certain biological targets.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
作用機序
The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the ethoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the ethoxy group, which may result in different biological activity.
2-(3-Methoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and bioactivity.
2-(3-Ethoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.
Uniqueness
The presence of both the ethoxy and hydroxy groups in 2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one makes it unique compared to its analogs
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
303138-18-3 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31g/mol |
IUPAC名 |
2-(3-ethoxy-4-hydroxyphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-14-9-10(7-8-13(14)19)15-17-12-6-4-3-5-11(12)16(20)18-15/h3-9,15,17,19H,2H2,1H3,(H,18,20) |
InChIキー |
ZFOBUASHBWOBSY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{5-[(1-[1,1'-biphenyl]-4-yl-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene)methyl]-2-furyl}benzoate](/img/structure/B416228.png)
![ethyl 4-(5-{[1-(3-methylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}-2-furyl)benzoate](/img/structure/B416229.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416234.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B416235.png)
![(5E)-1-(3,4-dimethylphenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B416237.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416238.png)
![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![{4-[(5-Nitropyridin-2-yl)oxy]benzylidene}propanedinitrile](/img/structure/B416242.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)

![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B416246.png)



